Cellobiosan

Übersicht

Beschreibung

Es ist ein wichtiges Zwischenprodukt bei der thermischen Zersetzung von Biomasse und wird in beträchtlichen Mengen bei der schnellen Pyrolyse von Holz und anderen lignocellulosehaltigen Materialien hergestellt

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Cellobiosan wird hauptsächlich durch die Pyrolyse von Cellulose hergestellt. Der Prozess beinhaltet das Erhitzen von Cellulose in Abwesenheit von Sauerstoff, was zu ihrer thermischen Zersetzung führt. Die Reaktionsbedingungen umfassen typischerweise Temperaturen im Bereich von 400 °C bis 600 °C. Während dieses Prozesses erfährt Cellulose eine Depolymerisation und Dehydratisierung, was zur Bildung von this compound zusammen mit anderen Anhydrozuckern wie Levoglucosan führt .

Industrielle Produktionsmethoden

In industrieller Umgebung wird this compound als Teil des Bio-Öls hergestellt, das aus der schnellen Pyrolyse von Biomasse gewonnen wird. Das Bio-Öl wird dann einer weiteren Verarbeitung unterzogen, um this compound zu isolieren und zu reinigen. Dies beinhaltet Verfahren wie Lösungsmittelextraktion, Destillation und Chromatographie, um this compound von anderen Pyrolyseprodukten zu trennen .

Wissenschaftliche Forschungsanwendungen

Cellobiosan has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the thermal decomposition of cellulose and the mechanisms of biomass pyrolysis.

Medicine: Studies on this compound derivatives explore their potential as therapeutic agents.

Industry: this compound is investigated for its role in biofuel production and as a precursor for various chemicals.

Wirkmechanismus

Target of Action

Cellobiosan, an anhydrosugar, is primarily targeted by certain microbes in the soil . These organisms, identified through ribosomal sequencing, include Sphingobacterium multivorum, Acinetobacter oleivorans JC3-1, Enterobacter sp SJZ-6, and Microbacterium sps FXJ8.207 and 203, as well as a fungal species Cryptococcus sp . These microbes are capable of utilizing this compound as a sole carbon source .

Mode of Action

It is known that certain soil microbes can utilize this compound as a sole carbon source . This suggests that these microbes have specific enzymes or pathways that can break down this compound and use it for energy.

Pharmacokinetics

It is known that this compound can be utilized by certain soil microbes as a sole carbon source , suggesting that it can be absorbed and metabolized by these organisms.

Result of Action

The utilization of this compound by certain soil microbes results in the production of biomass . In fact, both minimal and rich media this compound supported significantly higher biomass production than levoglucosan . This suggests that this compound may be a more efficient energy source for these microbes than levoglucosan.

Action Environment

The action of this compound is influenced by environmental factors, particularly the presence of certain soil microbes . These microbes are capable of utilizing this compound as a sole carbon source , and their presence in the soil environment is crucial for the action of this compound.

Biochemische Analyse

Biochemical Properties

Cellobiosan’s role in biochemical reactions is significant. These enzymes, primarily produced by representatives of the fungal kingdom, are responsible for the hydrolysis of this compound .

Cellular Effects

This compound influences cell function significantly. In Candida pseudointermedia strains, for example, this compound is transported to the cytoplasm where it is hydrolyzed by high-affinity intracellular β-glucosidases . This process impacts cellular metabolism and potentially influences cell signaling pathways and gene expression.

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with biomolecules. It is transported into the cytoplasm of cells, where it is hydrolyzed by high-affinity intracellular β-glucosidases . This process could potentially lead to changes in gene expression and enzyme activation or inhibition.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, Candida pseudointermedia strains consumed all the available this compound in the first 18 hours of the assay, producing ethanol . This suggests that this compound has a significant impact on cellular function over time.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as β-glucosidases and is likely to affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported to the cytoplasm of cells, where it is then hydrolyzed . This process could influence its localization or accumulation within cells and tissues.

Subcellular Localization

This compound is localized in the cytoplasm of cells . Its activity or function could be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cellobiosan is primarily produced through the pyrolysis of cellulose. The process involves heating cellulose in the absence of oxygen, leading to its thermal decomposition. The reaction conditions typically include temperatures ranging from 400°C to 600°C. During this process, cellulose undergoes depolymerization and dehydration, resulting in the formation of this compound along with other anhydrosugars such as levoglucosan .

Industrial Production Methods

In an industrial setting, this compound is produced as part of the bio-oil obtained from the fast pyrolysis of biomass. The bio-oil is then subjected to further processing to isolate and purify this compound. This involves techniques such as solvent extraction, distillation, and chromatography to separate this compound from other pyrolysis products .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Cellobiosan durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann zu Cellobion- und anderen Oxidationsprodukten oxidiert werden.

Reduktion: Die Reduktion von this compound kann Cellobiitol ergeben.

Hydrolyse: Saure oder enzymatische Hydrolyse von this compound führt zur Bildung von Glucose und anderen Monosacchariden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Salpetersäure und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Hydrolyse: Salzsäure oder bestimmte Enzyme wie β-Glucosidase werden für Hydrolysereaktionen eingesetzt.

Hauptprodukte

Oxidation: Cellobion-Säure.

Reduktion: Cellobiitol.

Hydrolyse: Glucose und andere Monosaccharide.

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um die thermische Zersetzung von Cellulose und die Mechanismen der Biomassepyrolyse zu untersuchen.

Medizin: Studien zu this compound-Derivaten untersuchen ihr Potenzial als therapeutische Mittel.

Industrie: this compound wird für seine Rolle bei der Biokraftstoffproduktion und als Vorläufer für verschiedene Chemikalien untersucht.

Wirkmechanismus

Der Mechanismus, durch den this compound seine Wirkungen ausübt, beinhaltet seine Wechselwirkung mit bestimmten Enzymen und mikrobiellen Pfaden. So können bestimmte Bodenmikroben this compound als Kohlenstoffquelle verwenden und es in Biomasse und andere Metaboliten umwandeln. Die molekularen Ziele sind Enzyme wie β-Glucosidase, die this compound zu Glucose hydrolysieren .

Vergleich Mit ähnlichen Verbindungen

Cellobiosan ist im Vergleich zu anderen Anhydrozuckern aufgrund seiner spezifischen Struktur und seines Bildungspfades einzigartig. Ähnliche Verbindungen umfassen:

Levoglucosan: Ein weiterer Anhydrozucker, der bei der Cellulosepyrolyse entsteht, jedoch eine andere Struktur und Eigenschaften hat.

Cellobiose: Ein Disaccharid, das this compound ähnelt, jedoch keine Anhydroverbindung aufweist.

Die Einzigartigkeit von this compound liegt in seiner Entstehung während des Pyrolyseprozesses und seinen spezifischen Anwendungen in der Biokraftstoffforschung und in mikrobiellen Studien .

Eigenschaften

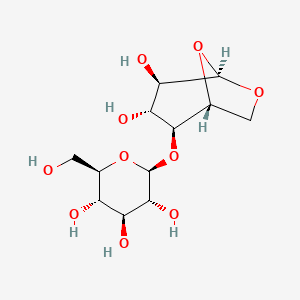

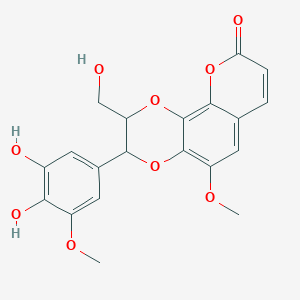

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O10/c13-1-3-5(14)6(15)8(17)12(20-3)22-10-4-2-19-11(21-4)9(18)7(10)16/h3-18H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYZUJSCZCPGHH-QRZGKKJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O1)O2)O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How is cellobiosan formed?

A1: this compound is primarily formed during the pyrolysis of cellulose, a major component of plant biomass. Under high heat and controlled conditions, cellulose undergoes thermal decomposition, leading to the formation of various products, including this compound. [, , ]

Q2: Where is this compound found naturally?

A2: While this compound is primarily produced through pyrolysis, it's also a natural constituent of bio-oil, a complex mixture derived from the rapid thermal decomposition of biomass. [, , ]

Q3: Is this compound present in significant amounts in natural environments?

A3: this compound is not typically found in significant amounts in natural environments outside of its presence in bio-oil. Its formation is primarily associated with controlled thermal processes like pyrolysis. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C12H20O10, and its molecular weight is 324.28 g/mol. [, ]

Q5: Are there any spectroscopic techniques used to characterize this compound?

A5: Yes, several spectroscopic methods are employed to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide structural information and help identify this compound in complex mixtures like bio-oil. [, , , , ]

Q6: How thermally stable is this compound?

A6: Studies suggest that compared to levoglucosan, another anhydrosugar derived from cellulose, this compound exhibits lower thermal stability and is more prone to decomposition at elevated temperatures. [, , ]

Q7: What role does this compound play in cellulose pyrolysis?

A7: this compound is considered a key intermediate in the formation of char during cellulose pyrolysis. Its presence during the pyrolysis process can significantly influence the yield and composition of the final products, including bio-oil and biochar. [, , , , ]

Q8: How does the formation of this compound affect bio-oil quality?

A8: The presence of this compound in bio-oil can impact its properties and potential applications. Higher this compound content may contribute to increased viscosity and influence the stability of the bio-oil during storage. [, , ]

Q9: How does the pyrolysis temperature impact the formation of this compound?

A9: Research shows that the yield of this compound, along with other anhydrosugars, varies with pyrolysis temperature. At lower temperatures, the formation of larger anhydrosugars like this compound is favored, while at higher temperatures, they tend to decompose. [, , , ]

Q10: Can microorganisms utilize this compound?

A10: Yes, certain microorganisms have been identified as capable of utilizing this compound as a sole carbon source. These organisms, including various bacterial and fungal species, possess the metabolic pathways necessary to break down and utilize this anhydrosugar. [, , ]

Q11: What is the significance of microbial utilization of this compound?

A11: The ability of microbes to utilize this compound has important implications for bioremediation and the development of sustainable bio-based processes. Understanding these metabolic pathways could lead to the development of efficient methods for converting this compound-rich biomass into valuable products. [, ]

Q12: What analytical techniques are used to quantify this compound?

A12: High-performance liquid chromatography (HPLC) coupled with various detectors, including refractive index detectors (RID) and pulsed amperometric detectors (PAD), is commonly used for the quantification of this compound in complex mixtures. [, , ]

Q13: Are there any challenges in accurately quantifying this compound?

A13: Yes, accurately quantifying this compound can be challenging due to its structural similarity to other anhydrosugars present in pyrolysis products. Advanced analytical techniques, including High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), are often required to achieve accurate quantification. [, , ]

Q14: What are some potential areas of future research related to this compound?

A14: Future research on this compound could focus on several aspects, including:

- Optimizing pyrolysis conditions: Investigating how different pyrolysis parameters influence this compound yield and exploring methods to maximize its production. [, , , ]

- Understanding microbial catabolism: Further exploring the metabolic pathways involved in microbial this compound utilization and identifying enzymes involved in its degradation. [, , ]

- Developing novel applications: Investigating the potential use of this compound as a platform chemical for synthesizing valuable products, such as bio-based materials or fuels. [, ]

- Environmental impact: Assessing the environmental impact of this compound production and utilization, including its biodegradability and potential effects on ecosystems. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,9S,12S,13S,14S,17R,18E,21S,23S,24R,25R,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(2,3-dihydroxypropyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B564992.png)

![(4R-5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolecarboxylic Acid Ethyl Ester](/img/structure/B564999.png)

![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4](/img/structure/B565002.png)